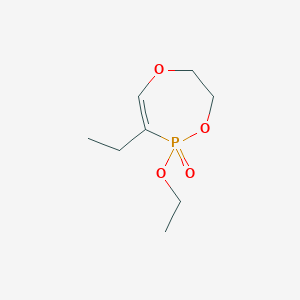
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide can be achieved through several routes. One common method involves the reaction of 2-ethoxy-2,3-dihydro[d][1,2]oxaphosphole 2-oxide with organomagnesium compounds
化学反応の分析
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various substituted derivatives.
Common reagents used in these reactions include organomagnesium compounds, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for developing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide involves its interaction with various molecular targets and pathways. The compound’s phosphorus atom can form bonds with different nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
類似化合物との比較
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide can be compared with other similar phosphorus-containing heterocycles, such as:
2-Ethoxy-2,3-dihydro[d][1,2]oxaphosphole 2-oxide: This compound is structurally similar and used in similar synthetic applications.
Dialkyl (diaryl) (2-hydroxybenzyl) phosphine oxides: These derivatives are synthesized using similar methods and have comparable applications in chemistry and industry.
The uniqueness of this compound lies in its specific substituents and the versatility of its synthetic routes, allowing for a wide range of functional derivatives.
特性
分子式 |
C8H15O4P |
|---|---|
分子量 |
206.18 g/mol |
IUPAC名 |
2-ethoxy-3-ethyl-6,7-dihydro-1,5,2λ5-dioxaphosphepine 2-oxide |
InChI |
InChI=1S/C8H15O4P/c1-3-8-7-10-5-6-12-13(8,9)11-4-2/h7H,3-6H2,1-2H3 |
InChIキー |
CYAQHCUBEUVOCP-UHFFFAOYSA-N |
正規SMILES |
CCC1=COCCOP1(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


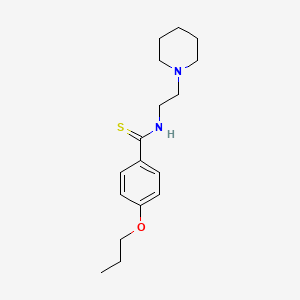
![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
![Bromoiododibenzo[def,mno]chrysene-6,12-dione](/img/structure/B13799354.png)
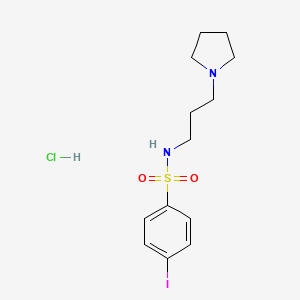
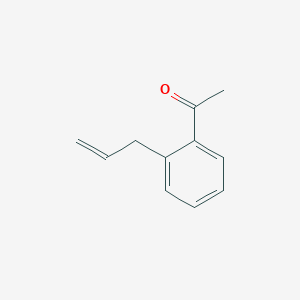


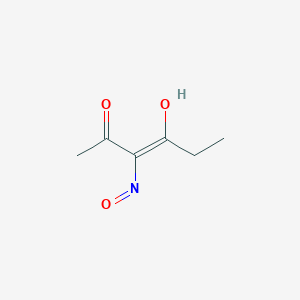
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)

![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
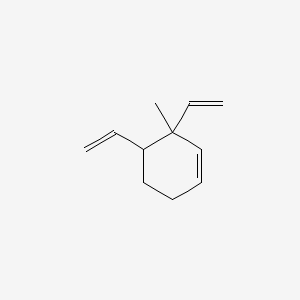
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

